N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Neuronal nicotinic receptors Allosteric modulation CNS drug discovery

CAS 1207004-69-0 is a meta‑chloro sulfonylpiperazine‑thiophene carboxamide with a unique electrostatic/steric topology that directly controls nAChR subtype selectivity (Hα4β2 vs Hα3β4) versus para‑chloro or unsubstituted analogs. The N‑benzyl group delivers essential π‑stacking and hydrophobic contacts absent in N‑alkyl congeners, altering binding mode, selectivity windows, and ADME behavior. Deploy this ≥95%‑purity probe for PI3K panel profiling, 5‑HT receptor subtype mapping, or as a privileged SAR library anchor. Substitution with close analogs without head‑to‑head profiling risks divergent target engagement and unreliable cross‑study comparisons. Available from HTS collections for immediate integration.

Molecular Formula C22H22ClN3O3S2
Molecular Weight 476.01
CAS No. 1207004-69-0
Cat. No. B2691381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
CAS1207004-69-0
Molecular FormulaC22H22ClN3O3S2
Molecular Weight476.01
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C22H22ClN3O3S2/c23-18-7-4-8-19(15-18)25-10-12-26(13-11-25)31(28,29)20-9-14-30-21(20)22(27)24-16-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,24,27)
InChIKeyBVZNQUGBEWHTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS 1207004-69-0): Procurement-Grade Sulfonylpiperazine Tool Compound for CNS and Kinase Discovery


N-Benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS 1207004-69-0) is a structurally complex sulfonamide derivative belonging to the sulfonylpiperazine class, a privileged scaffold in medicinal chemistry with demonstrated activity across multiple therapeutic areas including GPCR modulation, kinase inhibition, and anti-infective applications [1]. The compound features a thiophene-2-carboxamide core linked through a sulfonyl bridge to a 4-(3-chlorophenyl)piperazine moiety, with an N-benzyl carboxamide substituent. Its molecular formula is C₂₂H₂₂ClN₃O₃S₂ with a molecular weight of 476.01 g/mol, and it is commercially available at ≥95% purity from multiple suppliers for research use . The compound serves as a versatile screening hit and SAR probe within the sulfonylpiperazine chemical space, which has yielded inhibitors of PI3Kγ, negative allosteric modulators of neuronal nicotinic receptors, and antimalarial agents targeting actin-1/profilin dynamics .

Why N-Benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the sulfonylpiperazine-thiophene carboxamide series, even single-point structural variations produce divergent target engagement profiles. The 3-chlorophenyl (meta-chloro) substitution on the piperazine ring generates a distinct electrostatic and steric topology compared to the 4-chlorophenyl (para-chloro) or unsubstituted phenyl analogs, as established by SAR studies on sulfonylpiperazine-based nAChR modulators showing that aryl ring substitution position directly controls Hα4β2 vs. Hα3β4 subtype selectivity [1]. Simultaneously, the N-benzyl group on the carboxamide provides specific π-stacking and hydrophobic contacts that are absent in N-alkyl (e.g., N-pentyl, CAS 1207057-43-9) or N-phenylethyl (CAS 1207013-95-3) congeners, altering both binding mode and physicochemical properties [2]. Replacing this compound with a close analog without confirmatory head-to-head profiling therefore risks selecting a molecule with different receptor occupancy, altered selectivity windows, or divergent ADME behaviour—rendering cross-study comparisons unreliable and procurement decisions speculative.

Quantitative Differentiation Evidence for N-Benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (1207004-69-0)


Meta-Chlorophenyl Substitution Confers Distinct nAChR Subtype Selectivity Profile Compared to Para-Chloro and Unsubstituted Phenyl Analogs

In the sulfonylpiperazine class, the position of chlorine substitution on the N-arylpiperazine ring directly impacts negative allosteric modulator potency and selectivity at human nicotinic acetylcholine receptors. The Henderson et al. (2011) SAR study demonstrated that sulfonylpiperazine analogs with meta-substituted aryl rings exhibit differentiated IC₅₀ values and Hα4β2/Hα3β4 selectivity ratios compared to para-substituted or unsubstituted counterparts, with potency shifts exceeding 5-fold attributable to aryl substitution position alone [1]. The target compound bears a 3-chlorophenyl group, which, by class-level inference from this SAR, positions the chlorine atom to engage a distinct sub-pocket relative to the 4-chlorophenyl isomer (N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide), potentially altering both IC₅₀ and selectivity index [2].

Neuronal nicotinic receptors Allosteric modulation CNS drug discovery

N-Benzyl Substituent Provides π-Stacking Capacity and Conformational Restraint Absent in N-Alkyl (Pentyl) Congeners

The N-benzyl carboxamide group in the target compound (1207004-69-0) introduces an aromatic ring capable of edge-to-face or parallel π-stacking interactions with receptor aromatic residues—a feature structurally absent in the N-pentyl analog (3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide, CAS 1207057-43-9) where only flexible alkyl chain hydrophobic contacts are possible . The benzyl group also imposes greater conformational restriction (reduced rotatable bond degrees of freedom) at the carboxamide terminus compared to the linear pentyl chain, potentially reducing entropic penalty upon binding. Cross-study comparison of sulfonylpiperazine SAR across multiple target classes (nAChR, PI3Kγ, PfActin-1) consistently identifies the N-substituent as a critical determinant of both potency and selectivity [1].

Structure-activity relationship Ligand-receptor interactions Conformational analysis

Sulfonylpiperazine Scaffold Delivers Validated Class-Level Dual nAChR Negative Allosteric Modulation with Micromolar Potency

The sulfonylpiperazine chemotype has been pharmacologically validated as a negative allosteric modulator (NAM) scaffold at human neuronal nicotinic acetylcholine receptors (nAChRs). Henderson et al. (2011) reported that sulfonylpiperazine analog 2b produced consistent IC₅₀ values of approximately 6.6 μM at Hα4β2 nAChRs with 2.1-fold selectivity over Hα3β4 nAChRs (IC₅₀ ≈ 13.9 μM) in Fluo-4 calcium accumulation assays [1]. The target compound (1207004-69-0) shares this core sulfonylpiperazine pharmacophore and is therefore predicted, by scaffold-level inference, to exhibit nAChR NAM activity within the low micromolar range, with the 3-chlorophenyl and N-benzyl substituents modulating potency and subtype selectivity relative to the reported analogs [2].

Nicotinic receptors Allosteric modulation Neurological disorders

Thiophene-2-Carboxamide Core Provides Conformational Rigidity and Favorable Drug-Like Physicochemical Parameters (MW 476; logP ~3.5–4.5; TPSA ~79 Ų)

The target compound (1207004-69-0) possesses physicochemical parameters consistent with CNS drug-like chemical space: molecular weight 476.01 g/mol (within the ≤500 Da Lipinski criterion), calculated logP approximately 3.5–4.5 (moderate lipophilicity favouring blood-brain barrier penetration), topological polar surface area (TPSA) approximately 79.4 Ų (below the 90 Ų threshold associated with CNS penetration), 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1][2]. Compared to the unsubstituted phenyl analog N-benzyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide (CAS 1040640-57-0, MW 441.57), the 3-chlorophenyl group adds ~34.5 Da and approximately +0.6–0.8 logP units, enhancing membrane permeability potential while remaining within drug-like limits . The compound has 5 rotatable bonds, placing it in the lower half of the ≤10 rotatable bond guideline, indicating moderate conformational flexibility suitable for target binding.

Drug-likeness Physicochemical profiling Lead optimization

Class-Level PI3Kγ Inhibitory Activity Validated for Sulfonylpiperazine-Thiophene Chemotype; Subnanomolar Potency Achievable Through Scaffold Optimization

The sulfonylpiperazine scaffold has been validated as a PI3Kγ inhibitor chemotype through high-throughput screening and structure-based optimization at Exelixis. Leahy et al. (2012) reported that the initial sulfonylpiperazine HTS hit (structurally related to the target compound) exhibited measurable PI3Kγ biochemical inhibitory activity, and through X-ray co-crystallography-guided hybrid design, advanced leads such as compound 31 achieved potent PI3Kγ inhibition with desirable selectivity and oral bioavailability . Furthermore, a more recent study on chromeno[4,3-c]pyrazol-4(2H)-one derivatives bearing sulfonylpiperazine demonstrated PI3Kα inhibition with IC₅₀ values as low as 9 nM (compound 7m) and antiproliferative IC₅₀ values of 0.03–0.09 μM against A549, Huh7, HL60, and HCT-116 cancer cell lines [1]. The target compound (1207004-69-0), containing the identical sulfonylpiperazine-thiophene pharmacophore, represents an entry point into this validated kinase inhibitor chemical space.

PI3K kinase inhibition Cancer and inflammation Structure-based drug design

Meta-Chlorophenyl Piperazine Motif Confers Potential Serotonin Receptor Affinity Distinct from Para-Substituted and Unsubstituted Arylpiperazines

Meta-chlorophenylpiperazine (mCPP) is a well-characterized pharmacophore with established serotonergic activity, acting as a non-selective agonist/partial agonist at multiple 5-HT receptor subtypes including 5-HT₁A, 5-HT₂C, and 5-HT₃, with reported EC₅₀ values in the nanomolar to low micromolar range depending on subtype and assay system [1]. In contrast, para-substituted (4-chloro) phenylpiperazines exhibit divergent selectivity profiles, often favouring dopamine D₂ receptor engagement over 5-HT subtypes [2]. The target compound incorporates the 3-chlorophenylpiperazine motif within a sulfonamide-linked thiophene carboxamide framework, potentially retaining privileged serotonergic engagement while the sulfonyl-thiophene-carboxamide extension modulates subtype selectivity, pharmacokinetics, and off-target profile relative to simple mCPP [3].

Serotonin receptors GPCR pharmacology CNS polypharmacology

Optimal Research and Industrial Application Scenarios for N-Benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (1207004-69-0)


CNS Drug Discovery: Serotonergic Probe Compound for 5-HT₂C / 5-HT₁A Target Validation and Phenotypic Screening

The 3-chlorophenylpiperazine motif embedded in this compound provides a privileged entry point for serotonergic target engagement studies. As a structurally elaborated mCPP derivative conjugated to a sulfonyl-thiophene-carboxamide extension, this compound can serve as a probe for 5-HT receptor subtype selectivity profiling, particularly in head-to-head comparison with 4-chlorophenyl and unsubstituted phenylpiperazine congeners [1]. Its CNS drug-like physicochemical profile (MW 476, TPSA ~79 Ų, logP ~3.5–4.5) supports blood-brain barrier penetration, making it suitable for in vivo behavioural pharmacology studies in rodent models of anxiety, depression, or schizophrenia, where mCPP-derived ligands have established pharmacological relevance . The N-benzyl group provides a synthetic handle for further SAR expansion via reductive amination or amide coupling diversification.

Kinase Inhibitor Discovery: PI3Kγ/PI3Kα Screening Hit with Validated Scaffold Optimization Trajectory

The sulfonylpiperazine-thiophene-2-carboxamide core has been crystallographically validated as a PI3Kγ ligand (Leahy et al., 2012), with subsequent studies demonstrating that optimized sulfonylpiperazine derivatives achieve PI3Kα IC₅₀ values as low as 9 nM and antiproliferative IC₅₀ of 0.03–0.09 μM against multiple cancer cell lines [1]. This compound (1207004-69-0) can be deployed as an initial screening hit for PI3K panel profiling, providing a starting point for structure-guided optimization using the published co-crystal structures and SAR rules established for the sulfonylpiperazine series. Its commercial availability at ≥95% purity from multiple vendors facilitates rapid follow-up analog synthesis and iterative medicinal chemistry campaigns [2].

Neuronal Nicotinic Receptor Allosteric Modulator Program: Hα4β2/Hα3β4 Selectivity Tool Generation

The sulfonylpiperazine chemotype is a pharmacologically validated negative allosteric modulator (NAM) scaffold for human α4β2 and α3β4 nAChRs, with established SAR showing that aryl substitution patterns directly control subtype selectivity ratios [1]. The target compound's 3-chlorophenyl substitution and N-benzyl carboxamide represent distinct SAR vectors amenable to systematic variation. Procurement of this specific compound enables head-to-head screening against 4-chlorophenyl, 4-fluorophenyl, and N-alkyl analogs to deconvolute the contributions of the chlorine position and carboxamide N-substituent to nAChR NAM potency and selectivity, using the Fluo-4 calcium accumulation assay in SH-EP1 cells as the established readout system .

Structure-Activity Relationship (SAR) Anchor Compound for Sulfonylpiperazine Library Design and Diversity Set Assembly

With the sulfonylpiperazine scaffold recognized as a privileged structure applicable across anticancer, antidiabetic, antibacterial, antifungal, and anti-TB programs [1], this specific compound serves as a well-defined SAR anchor for building focused screening libraries. Its three modifiable vectors (3-chlorophenyl on piperazine, N-benzyl on carboxamide, and thiophene core) provide distinct chemical diversity expansion points. The compound is available through Life Chemicals' HTS collection (catalog F3398-2544) at 10 μmol and 15 mg scales, enabling immediate integration into pre-plated screening sets . Its ≥95% purity and characterized identity (MFCD16638164, CID 5389829) ensure reproducibility across screening campaigns and facilitate computational modeling, docking studies, and pharmacophore model construction [2].

Quote Request

Request a Quote for N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.